molecular formula C19H15F2N3O2 B2982356 2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921570-83-4

2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2982356
CAS No.: 921570-83-4
M. Wt: 355.345
InChI Key: DFCIWZDJIZLTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule based on a pyridazin-3(2H)-one core, a scaffold recognized for its diverse bioactivity profile in medicinal and agricultural chemistry . This particular compound features a 2,6-difluorobenzamide group linked to the pyridazinone ring via an ethyl chain. The phenyl substituent at the 3-position of the pyridazinone ring is a common feature in many biologically active derivatives. While specific pharmacological data for this compound may be limited, pyridazinone derivatives are extensively investigated for their potential as antifungal agents , phosphodiesterase 4 (PDE4) inhibitors , and histone deacetylase (HDAC) inhibitors for anticancer research . The presence of the benzamide moiety suggests potential for interaction with various enzyme targets, similar to other advanced research compounds . Researchers value this chemical entity as a building block for developing novel therapeutic candidates and as a tool for probing biological pathways. The compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-14-7-4-8-15(21)18(14)19(26)22-11-12-24-17(25)10-9-16(23-24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCIWZDJIZLTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazinone in the presence of a palladium catalyst.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide Backbones

Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents and heterocyclic appendages. Key examples include:

GSK-5503A and GSK-7975A

Developed by GlaxoSmithKline, these pyrazole-based benzamides (e.g., GSK-5503A: 2,6-difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide) are selective CRAC channel blockers. Unlike the target compound, which uses a pyridazine ring, GSK derivatives employ a pyrazole moiety linked to a phenoxybenzyl group. The fluorine substitution pattern on the benzamide is identical (2,6-difluoro), but the pyridazine vs. pyrazole distinction likely alters target specificity and pharmacokinetics .

Thienylmethylthio- and Thiazolylmethylthio-Benzamides

Examples from include compounds such as N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide and 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide. These derivatives replace the pyridazine ring with sulfur-containing heterocycles (thiophene or thiazole) and introduce thioether linkages. Such modifications may enhance lipophilicity or alter metabolic pathways compared to the target compound .

Quinazolinone-Benzamide Hybrids

describes 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide, which replaces the pyridazine with a quinazolinone scaffold. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to the pyridazine-based target compound .

Key Structural and Functional Differences

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Core Heterocycle Substituents on Benzamide Key Functional Groups Potential Pharmacological Role
Target Compound Pyridazine 2,6-difluoro Ethyl-linked pyridazinone Unknown (structural analogy suggests ion channel modulation)
GSK-5503A (CRAC Blocker) Pyrazole 2,6-difluoro Phenoxybenzyl-pyrazole CRAC channel inhibition
N-[2-[(3-thienylmethyl)thio]-benzamide Thiophene Variable (e.g., cyano) Thioether, thienylmethyl Antiviral, antiplatelet
Quinazolinone-Benzamide Quinazoline Amino-purine Ethyl-linked quinazolinone Kinase inhibition (hypothesized)

Pharmacological Implications

  • Electron-Deficient Heterocycles : The pyridazine core in the target compound may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets), similar to pyrimidine-based drugs.
  • Fluorine Substitution: The 2,6-difluoro pattern on the benzamide is conserved in GSK-5503A and GSK-7975A, suggesting improved metabolic stability and membrane permeability compared to non-fluorinated analogues .
  • Heterocyclic Appendages : Thioether-linked thiophene/thiazole derivatives () likely exhibit distinct solubility and bioavailability profiles due to sulfur’s polarizability, whereas the pyridazine’s nitrogen-rich structure may favor hydrogen bonding in target engagement .

Biological Activity

2,6-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique molecular structure that includes difluoro substitutions and a pyridazinone moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C18H17F2N3OC_{18}H_{17}F_2N_3O. The presence of the pyridazinone ring is significant as it is often associated with various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Compounds of this nature typically modulate biological processes through:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : They may bind to receptors, influencing signaling pathways related to various physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain.
  • Anticancer Activity : Some studies suggest that derivatives of pyridazinone compounds can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Preliminary assays indicate potential efficacy against bacterial strains, although specific data for this compound is limited.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance:

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Reference
Compound ACOX Inhibition10
Compound BCytotoxicity5
Compound CAntibacterial15

Key Research Findings

  • A study on benzamides showed that structural modifications can significantly enhance anti-inflammatory and anticancer properties. The presence of fluorine atoms often correlates with increased potency due to improved lipophilicity and binding affinity .
  • Another investigation highlighted the synthesis of pyridazinone derivatives, revealing promising insecticidal and fungicidal activities, suggesting a broader spectrum of biological applications for compounds within this class .

Q & A

Q. What are the critical steps for synthesizing 2,6-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, and how can purity be optimized?

The synthesis involves a multi-step approach starting with 2,6-difluorobenzoic acid and functionalizing intermediates like pyridazine derivatives. Key steps include coupling reactions (e.g., amide bond formation) and purification via column chromatography or recrystallization. For example, a related compound required a 9-step synthesis involving intermediates such as 3-amino-5-hydroxypyrazole, with final purification using preparative HPLC . Yield optimization may require controlled reaction conditions (e.g., anhydrous environments, catalyst selection) and spectroscopic validation (NMR, LC-MS) at each step .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions on the benzamide and pyridazine moieties. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). X-ray crystallography, using programs like SHELXL, provides absolute configuration confirmation, especially for resolving fluorine positions .

Q. How can researchers validate the compound’s stability under experimental conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Solubility testing : In common solvents (DMSO, ethanol) using UV-Vis spectroscopy.
  • Hydrolytic stability : Incubation in buffers (pH 4–9) followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What challenges arise during X-ray crystallographic refinement of fluorinated benzamide derivatives, and how can SHELX programs address them?

Fluorine atoms exhibit weak scattering and positional disorder, complicating refinement. SHELXL’s robust algorithms handle anisotropic displacement parameters and twinning, which are common in small-molecule crystals. For macromolecular complexes (e.g., protein-ligand structures), SHELXPRO interfaces with refinement pipelines, enabling high-resolution data integration (≤1.5 Å) . Advanced users can leverage SHELXD for phase determination in cases of weak diffraction .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyridazine moiety’s role in biological activity?

  • Analog synthesis : Replace the pyridazine ring with other heterocycles (e.g., triazoles, pyrimidines) while retaining the benzamide core.
  • Biological assays : Test analogs against target proteins (e.g., kinases, lipoxygenases) using enzymatic inhibition assays.
  • Computational docking : Compare binding poses (e.g., Glide SP/XP scoring in Schrödinger) to correlate substituent effects with activity. For example, fluorinated analogs in related studies showed enhanced hydrophobic interactions in enzyme active sites .

Q. How to resolve discrepancies between in vitro activity and computational docking predictions for this compound?

Discrepancies may arise from:

  • Protein flexibility : Use molecular dynamics (MD) simulations (e.g., Desmond) to account for conformational changes.
  • Solvation effects : Include explicit water molecules in docking workflows.
  • Assay limitations : Validate in vitro results with orthogonal methods (e.g., SPR for binding affinity). A study on arachidonic acid inhibitors demonstrated that MD-refined docking improved correlation with experimental IC₅₀ values .

Q. What strategies are effective for analyzing metabolic pathways of this compound in preclinical studies?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
  • CYP450 profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic routes.
  • Stable isotope labeling : Track fluorine retention or loss during degradation .

Methodological Considerations

  • Data contradiction analysis : Compare crystallographic B-factors with MD-derived RMSD values to identify regions of structural uncertainty .
  • Reference standards : Use pharmacopeial guidelines (e.g., USP-NF) for purity validation, ensuring residual solvents meet ICH Q3C limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.